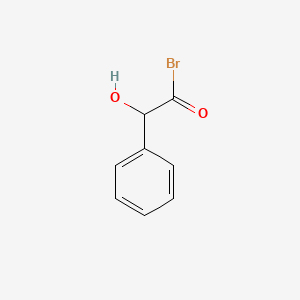
Aureusimine A
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Aureusimine A is a nonribosomally synthesized dipeptide produced by the bacterium Staphylococcus aureusThese compounds have been studied for their potential roles in bacterial virulence and interspecies communication .
科学的研究の応用
Aureusimine A has several scientific research applications, including:
Chemistry: It serves as a model compound for studying nonribosomal peptide synthesis and the enzymatic mechanisms involved.
Biology: Research has explored its role in bacterial communication and its potential impact on virulence gene expression in Staphylococcus aureus.
Medicine: Although not directly used as a therapeutic agent, this compound’s role in bacterial virulence makes it a target for developing anti-infective strategies.
作用機序
Target of Action
Aureusimine A is a cyclic dipeptide produced by Staphylococcus aureus . The primary targets of this compound are speculated to be involved in virulence factor gene expression in S. aureus .
Mode of Action
aureus, protease inhibition in eukaryotic cells, and interspecies bacterial communication .
Biochemical Pathways
This compound is produced by conserved nonribosomal peptide synthetases in S. aureus . The production of this compound is greater in S. aureus biofilms than their planktonic counterparts .
Result of Action
When administered to human keratinocytes, this compound has a modest effect on gene expression . . aureus spiked with this compound amplified differences in keratinocyte gene expression compared to conditioned medium alone .
Action Environment
The action of this compound may be influenced by environmental factors. For instance, S. aureus biofilms, which are associated with chronic skin infections and are orders of magnitude more resistant to antimicrobials and host responses, produce greater amounts of this compound than their planktonic counterparts .
生化学分析
Biochemical Properties
Aureusimine A is produced by conserved nonribosomal peptide synthetases in S. aureus .
Cellular Effects
It’s speculated that this compound might influence cell function, including potential impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It’s speculated that this compound might exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
準備方法
Synthetic Routes and Reaction Conditions: Aureusimine A is synthesized by nonribosomal peptide synthetases (NRPS) in Staphylococcus aureus. The synthesis involves the condensation of amino acids, specifically tyrosine and valine, through a series of enzymatic reactions. The NRPS assembly line includes modules that activate, modify, and link the amino acids to form the cyclic dipeptide structure .
Industrial Production Methods: Currently, there are no large-scale industrial production methods for this compound. The compound is typically produced in laboratory settings using bacterial cultures of Staphylococcus aureus. The production involves growing the bacteria under specific conditions that promote the synthesis of this compound, followed by extraction and purification using techniques such as high-performance liquid chromatography (HPLC) .
化学反応の分析
Types of Reactions: Aureusimine A can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under certain conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert this compound into reduced forms, although specific conditions and reagents for these reactions are less commonly reported.
Substitution: this compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride may be employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution reaction.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce new functional groups into the this compound structure .
類似化合物との比較
Aureusimine B (Phevalin): Another nonribosomally synthesized dipeptide produced by Staphylococcus aureus, differing from aureusimine A by the presence of phenylalanine instead of tyrosine.
Tyrvalin: A related cyclic dipeptide with similar structural features.
Uniqueness: this compound is unique due to its specific amino acid composition and its potential role in bacterial communication and virulence regulation.
特性
IUPAC Name |
6-[(4-hydroxyphenyl)methyl]-3-propan-2-yl-1H-pyrazin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2/c1-9(2)13-14(18)16-11(8-15-13)7-10-3-5-12(17)6-4-10/h3-6,8-9,17H,7H2,1-2H3,(H,16,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVNQNQOVBVQZCE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC=C(NC1=O)CC2=CC=C(C=C2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![Acetic acid, [(4,5-dihydro-5-thioxo-1H-1,2,4-triazol-3-yl)amino]oxo- (9CI)](/img/new.no-structure.jpg)

![2-(2-Fluoro-[1,1'-biphenyl]-4-yl)-2,3-dimethylsuccinic acid](/img/structure/B590377.png)
![[3-(2,6-Dichlorophenyl)-5-methyl-4-isoxazolyl]carbonyl N3-Acetylpenicilloic Acid](/img/structure/B590378.png)
![(2R,4S)-2-[(R)-Carboxy-[[3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]amino]methyl]-3-[2-[[3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]amino]acetyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid](/img/structure/B590379.png)

![(6R-trans)-7-Amino-8-oxo-3-[(1H-tetrazol-5-ylthio)methyl]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic Acid](/img/structure/B590382.png)


![N-[1-(6-Benzothiazolyl)-2-methyl-1H-benzimidazol-5-yl]acetamide](/img/structure/B590387.png)
![[4-[(Z)-4-chloro-1-(4-hydroxyphenyl)-1-phenylbut-1-en-2-yl]phenyl] 2,2-dimethylpropanoate](/img/structure/B590388.png)

